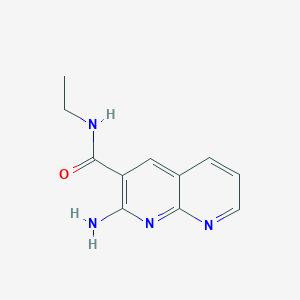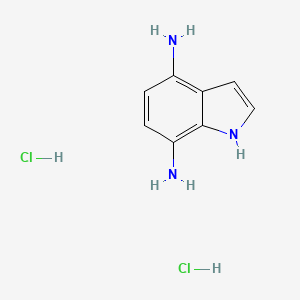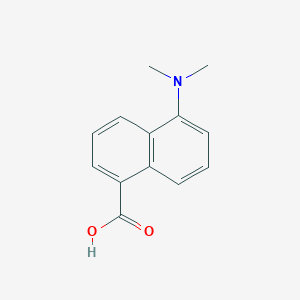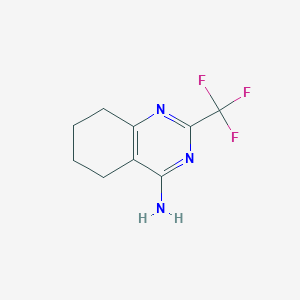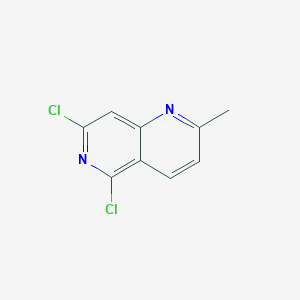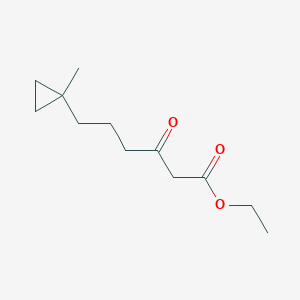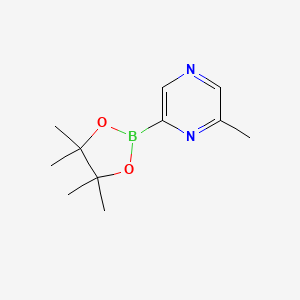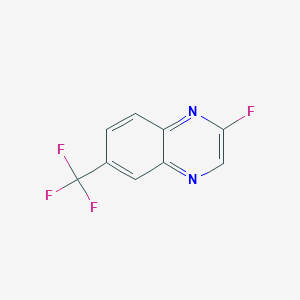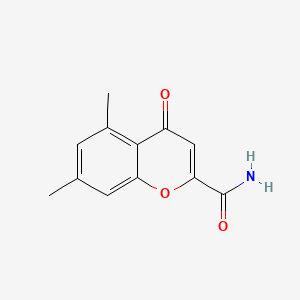
(4-Chloro-3-(dimethylamino)-2-fluorophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-3-(dimethylamino)-2-fluorophenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, dimethylamino, and fluorine groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-(dimethylamino)-2-fluorophenyl)boronic acid typically involves the reaction of 4-chloro-3-(dimethylamino)-2-fluorobenzene with a boron-containing reagent. One common method is the palladium-catalyzed borylation reaction, where the aryl halide reacts with a boronic ester or boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-3-(dimethylamino)-2-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include phenols, boranes, and substituted derivatives of the original compound. These products can be further utilized in various chemical syntheses and applications .
Aplicaciones Científicas De Investigación
(4-Chloro-3-(dimethylamino)-2-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Chloro-3-(dimethylamino)-2-fluorophenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis. The presence of the dimethylamino and fluorine groups can influence the compound’s electronic properties and reactivity, enhancing its effectiveness in various applications .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-fluorophenylboronic acid: Lacks the dimethylamino group, resulting in different reactivity and applications.
3-(Dimethylamino)phenylboronic acid: Lacks the chlorine and fluorine substituents, affecting its chemical properties and uses.
2-Fluorophenylboronic acid: Lacks both the chlorine and dimethylamino groups, leading to distinct reactivity and applications.
Uniqueness
(4-Chloro-3-(dimethylamino)-2-fluorophenyl)boronic acid is unique due to the combination of chlorine, dimethylamino, and fluorine substituents on the phenyl ring. This combination imparts specific electronic and steric properties that enhance its reactivity and versatility in various chemical reactions and applications .
Propiedades
Número CAS |
943831-08-1 |
|---|---|
Fórmula molecular |
C8H10BClFNO2 |
Peso molecular |
217.43 g/mol |
Nombre IUPAC |
[4-chloro-3-(dimethylamino)-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C8H10BClFNO2/c1-12(2)8-6(10)4-3-5(7(8)11)9(13)14/h3-4,13-14H,1-2H3 |
Clave InChI |
XUXVLBNXHVJIDB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=C(C=C1)Cl)N(C)C)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-3H-pyrano[3,2-f]quinolin-8(7H)-one](/img/structure/B11886865.png)
